4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride
Overview
Description
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride is a chemical compound used primarily in proteomics research. It features a complex structure that includes an oxadiazole ring, a piperazine ring, and a pyrimidine ring, making it a versatile molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced technologies and equipment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives, while substitution reactions may produce various substituted pyrimidines .
Scientific Research Applications
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of enzyme interactions and protein functions.
Medicine: Investigated for potential therapeutic uses, such as targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
- 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine hydrochloride
Uniqueness
What sets 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-piperazin-1-ylpyrimidine dihydrochloride apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides versatility in binding to various molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
5-(methoxymethyl)-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2.2ClH/c1-19-8-10-16-11(17-20-10)9-2-3-14-12(15-9)18-6-4-13-5-7-18;;/h2-3,13H,4-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHCYJAEMDSFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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